

N6-Cyclohexyladenosine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N6-Cyclohexyladenosine**

Cat. No.: **B1676892**

[Get Quote](#)

An In-Depth Technical Guide to **N6-Cyclohexyladenosine**: Chemical Properties, Structure, and Biological Activity

Introduction

N6-Cyclohexyladenosine (CHA) is a potent and selective agonist for the adenosine A1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.^{[1][2]} Due to its high affinity and selectivity for the A1 receptor subtype, CHA is a valuable tool in pharmacological research to investigate the physiological and pathophysiological roles of adenosine signaling.^{[2][3]} Its activities, which include neuromodulation, cardioprotection, and anti-inflammatory effects, make it a subject of interest in drug development for a variety of conditions.^[4] This guide provides a comprehensive overview of the chemical properties, structure, and biological functions of **N6-Cyclohexyladenosine**, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

N6-Cyclohexyladenosine is a derivative of adenosine, characterized by the substitution of a cyclohexyl group at the N6 position of the adenine base. This modification is crucial for its high affinity and selectivity for the A1 adenosine receptor.^[5]

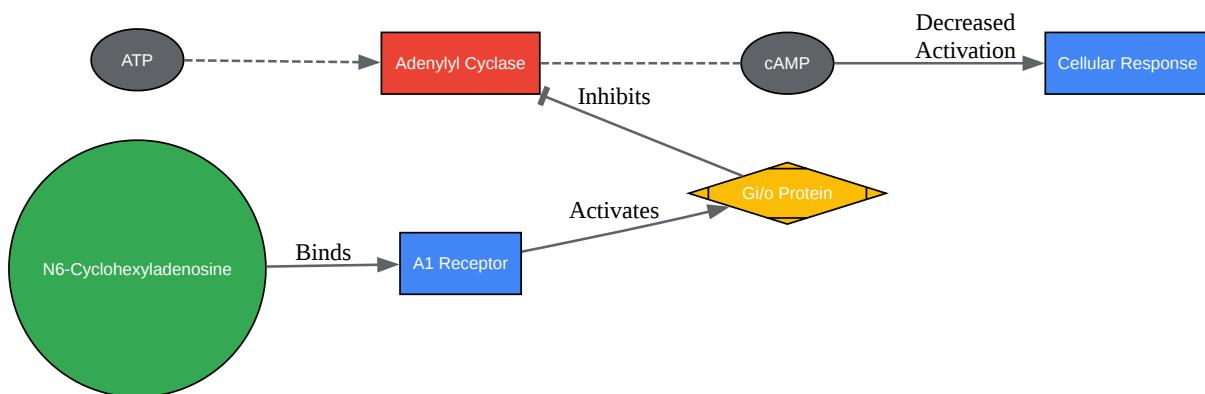
Caption: 2D Chemical Structure of **N6-Cyclohexyladenosine**.

Data Presentation: Chemical and Physical Properties

The key identifiers and physicochemical properties of **N6-Cyclohexyladenosine** are summarized in the table below.

Property	Value	Reference
IUPAC Name	(2R,3R,4S,5R)-2-(6-(cyclohexylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol	[6]
CAS Number	36396-99-3	[1][2][6]
Molecular Formula	C16H23N5O4	[1][6]
Molecular Weight	349.38 g/mol	[1][2][6]
Melting Point	182 - 184°C	[7]
Appearance	Solid	[8]
Purity	≥98% (HPLC)	[2]
Solubility	Soluble to 100 mM in DMSO and to 20 mM in ethanol	[1][8]
Storage	Store at -20°C	[2]

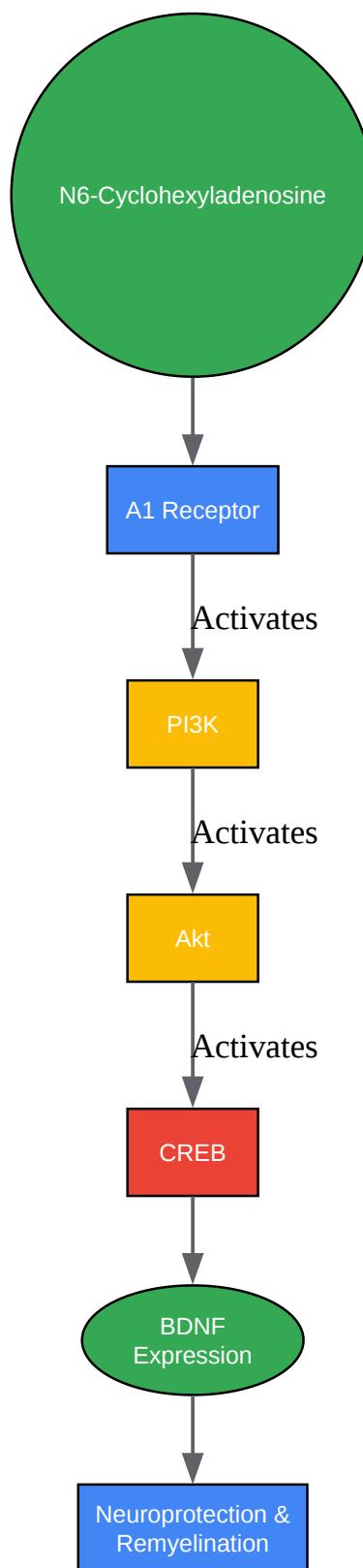
Biological Activity and Mechanism of Action


N6-Cyclohexyladenosine is a high-affinity agonist for the adenosine A1 receptor.[2] The activation of A1 receptors, which are coupled to inhibitory G proteins (Gi/o), leads to a cascade of intracellular events.[9]

Data Presentation: Pharmacological Properties

Parameter	Value	Species/System	Reference
EC50	8.2 nM	A1 Receptor	[1][8][10]
Kd	0.7 nM	Bovine Brain Membranes	[2]
Kd	6 nM	Guinea Pig Brain Membranes	[2]
Kd	5 nM	Human Cerebral Cortex	[11]

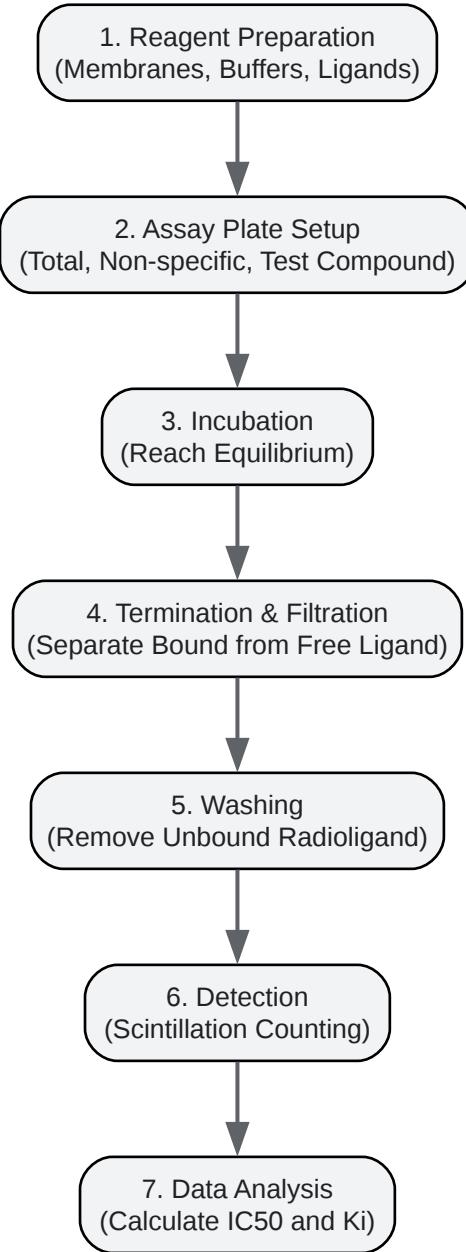
Signaling Pathways


1. A1 Receptor-Mediated Inhibition of Adenylyl Cyclase: The canonical pathway activated by CHA involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.

[Click to download full resolution via product page](#)

Caption: A1 Adenosine Receptor Signaling Pathway.

2. PI3K/Akt/CREB Pathway Activation: **N6-Cyclohexyladenosine** has been shown to enhance the activation of the PI3K/Akt/CREB signaling axis.^[1] This pathway is crucial for cell survival, proliferation, and neuroprotection.


[Click to download full resolution via product page](#)

Caption: PI3K/Akt/CREB Signaling Pathway Activation by CHA.

Experimental Protocols

Accurate characterization of the interaction between **N6-Cyclohexyladenosine** and adenosine receptors is fundamental. Below are detailed methodologies for key experiments.

Workflow for Radioligand Binding Assay

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for a Radioligand Binding Assay.

Protocol 1: Adenosine A1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (K_i) of **N6-Cyclohexyladenosine** for the A1 adenosine receptor using a competitive binding assay with a radiolabeled antagonist.

Materials:

- Cell Membranes: CHO or HEK293 cells stably expressing the human adenosine A1 receptor. [12]
- Radioligand: [³H]DPCPX (1,3-Dipropyl-8-cyclopentylxanthine), a selective A1 antagonist.
- Non-specific Binding Control: 10 μ M NECA (5'-N-Ethylcarboxamidoadenosine).[12]
- Test Compound: **N6-Cyclohexyladenosine** (CHA).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[13]
- Filtration Plate: 96-well glass fiber filter plate (e.g., GF/B), pre-treated with 0.3% polyethyleneimine.[13]
- Scintillation Cocktail and Scintillation Counter.

Methodology:

- Reagent Preparation:
 - Thaw cell membrane preparations on ice and dilute to a final concentration of 5-20 μ g protein/well in assay buffer.[12][14]
 - Prepare serial dilutions of CHA in assay buffer.
 - Prepare the radioligand solution in assay buffer at a concentration close to its K_d (e.g., 1-2 nM for [³H]DPCPX).

- Assay Setup (in triplicate in a 96-well plate):
 - Total Binding: Add 50 μ L assay buffer, 50 μ L radioligand, and 100 μ L cell membrane suspension.[12]
 - Non-specific Binding: Add 50 μ L of 10 μ M NECA, 50 μ L radioligand, and 100 μ L cell membrane suspension.[12]
 - Competitive Binding: Add 50 μ L of each CHA dilution, 50 μ L radioligand, and 100 μ L cell membrane suspension.
- Incubation:
 - Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[11][12]
- Termination and Filtration:
 - Terminate the reaction by rapid vacuum filtration through the pre-treated filter plate.[13]
- Washing:
 - Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[12]
- Detection:
 - Dry the filter plate completely. Add scintillation cocktail to each well and measure radioactivity using a scintillation counter.[13]
- Data Analysis:
 - Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
 - Plot the percentage of specific binding against the log concentration of CHA.
 - Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Adenylyl Cyclase Activity Assay (cAMP Accumulation)

This functional assay measures the ability of **N6-Cyclohexyladenosine** to inhibit adenylyl cyclase activity, resulting in decreased intracellular cAMP levels.

Materials:

- Cells: CHO cells stably co-expressing the human adenosine A1 receptor.[9]
- Stimulant: Forskolin (to activate adenylyl cyclase).
- Phosphodiesterase Inhibitor: Rolipram or IBMX (to prevent cAMP degradation).[12]
- Test Compound: **N6-Cyclohexyladenosine** (CHA).
- Lysis Buffer and cAMP Assay Kit (e.g., ELISA, HTRF).

Methodology:

- Cell Culture:
 - Plate the cells in 24- or 96-well plates and grow to 80-90% confluency.[12]
- Assay Preparation:
 - Wash the cells three times with serum-free medium (e.g., DMEM/HEPES).[12]
 - Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 10 μ M rolipram) for 20-30 minutes at 37°C.[12]
- Compound Treatment:
 - Add serial dilutions of CHA to the wells and incubate for 15-20 minutes.

- Add forskolin (e.g., 1-10 μ M) to all wells (except the basal control) to stimulate adenylyl cyclase.
- Incubation:
 - Incubate the plate for an additional 15-30 minutes at 37°C.
- Cell Lysis and Detection:
 - Terminate the reaction by aspirating the medium and adding lysis buffer.
 - Measure the intracellular cAMP concentration in the lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
- Data Analysis:
 - Generate a dose-response curve by plotting the percentage of forskolin-stimulated cAMP accumulation against the log concentration of CHA.
 - Use non-linear regression to determine the EC50 value, representing the concentration of CHA that causes 50% inhibition of the forskolin-stimulated response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. N6-Cyclohexyladenosine | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 3. medkoo.com [medkoo.com]
- 4. Adenosine A1 receptor agonist, N6-cyclohexyladenosine, protects myelin and induces remyelination in an experimental model of rat optic chiasm demyelination; electrophysiological and histopathological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the A2 adenosine receptor labeled by [3H]NECA in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N(6)-Cyclohexyladenosine | C16H23N5O4 | CID 104945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 36396-99-3 CAS MSDS (N6-CYCLOHEXYLADENOSINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. N6-Cyclohexyladenosine | CAS:36396-99-3 Probechem Biochemicals [probechem.com]
- 9. Adenosine A1 receptor agonist N6-cyclohexyl-adenosine induced phosphorylation of delta opioid receptor and desensitization of its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N6-Cyclohexyladenosine | Adenosine Receptor | TargetMol [targetmol.com]
- 11. Characteristics of high affinity and low affinity adenosine binding sites in human cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N6-Cyclohexyladenosine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1676892#n6-cyclohexyladenosine-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1676892#n6-cyclohexyladenosine-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com